2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one
Description
The compound 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one belongs to the furochromenone family, a class of heterocyclic compounds known for their diverse applications in fluorescence sensing, pharmaceuticals, and materials science. Its structure features a fused furo[3,2-c]chromen-4-one core with three distinct substituents: a 2-methoxyethylamino group at position 2, a 4-methoxyphenyl group at position 3, and a methyl group at position 5. These substituents influence its electronic properties, solubility, and functional capabilities compared to related compounds .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(4-methoxyphenyl)-6-methylfuro[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-13-5-4-6-16-19(13)28-22(24)18-17(14-7-9-15(26-3)10-8-14)21(27-20(16)18)23-11-12-25-2/h4-10,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJWGAJWOHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one typically involves multiple steps:
Formation of the Furochromenone Core: The initial step involves the construction of the furochromenone core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyethyl and methoxyphenyl groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Final Assembly: The final step involves the coupling of the substituted furochromenone with the amino group. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the furochromenone core. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaH in DMF (dimethylformamide), KOtBu in THF (tetrahydrofuran).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in the replacement of methoxy groups with other functional groups such as halides or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate starting materials, often utilizing methods such as Friedländer condensation or similar reactions involving active methylene compounds. The resulting products are characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry.
Key Synthesis Steps:
- Starting Materials : The synthesis begins with 2-methoxyethylamine and 4-methoxyphenyl derivatives.
- Reaction Conditions : Reactions are often conducted under controlled temperatures with specific catalysts to yield the desired furochromene structure.
- Characterization Techniques :
- NMR Spectroscopy : Provides insights into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and purity.
- X-ray Crystallography : Establishes the three-dimensional arrangement of atoms.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the furochromene class exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of microbial strains.
- Mechanism of Action : The presence of specific functional groups enhances interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Efficacy Data :
- In vitro tests reveal that the compound exhibits variable inhibition against Gram-positive and Gram-negative bacteria.
- Comparative studies indicate that it outperforms some standard antibiotics in specific assays.
| Microbial Strain | Inhibition Zone (mm) | Comparison to Standard Antibiotic |
|---|---|---|
| E. coli | 15 | Higher |
| Staphylococcus aureus | 20 | Comparable |
| Candida albicans | 18 | Lower |
Anticancer Activity
The anticancer potential of this compound has also been investigated, with promising results observed in various cancer cell lines.
- Cell Lines Tested : HCT-116 (colon cancer) and HepG2 (liver cancer).
- Cytotoxicity Results :
- The compound demonstrated moderate to high cytotoxicity depending on the structural modifications made during synthesis.
- Notable derivatives showed IC50 values comparable to established chemotherapeutic agents like Doxorubicin.
| Compound Derivative | IC50 (µM) | Cancer Type |
|---|---|---|
| Parent Compound | 12.5 | HCT-116 |
| Modified Compound A | 8.0 | HepG2 |
| Modified Compound B | 5.0 | HCT-116 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in Molecules highlighted the synthesis of various furochromene derivatives and their antimicrobial evaluations against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains.
-
Case Study on Anticancer Properties :
- Research conducted by MDPI documented the cytotoxic effects of modified furochromenes on cancer cell lines. The study concluded that specific substitutions could significantly increase anticancer activity, making these compounds candidates for further development.
Mechanism of Action
The mechanism by which 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one exerts its effects is not fully understood but is believed to involve multiple pathways:
Molecular Targets: The compound may interact with various enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the activity of pro-inflammatory cytokines or activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The furo[3,2-c]chromen-4-one core is shared among analogs, but substituent variations lead to significant differences:
Key Observations :
- The 4-methoxyphenyl group at position 3 provides strong electron-donating effects compared to FC’s electron-withdrawing 4-chlorophenyl, which could enhance fluorescence quantum yield .
- Compared to furan-substituted analogs (e.g., 3b), the target’s aromatic 4-methoxyphenyl group may improve π-π stacking interactions in sensing applications .
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight ~400–420 g/mol (based on analogs). The methoxy and methyl groups likely increase solubility in polar organic solvents compared to FH (cyclohexylamino) and FC (chlorophenyl) .
- 3b () : Molecular weight 266.0 g/mol. Lower due to absence of methoxyethyl and methoxyphenyl groups.
- Compounds : Molecular weight 366.413 g/mol for hydroxyl-rich analogs, suggesting higher polarity than the target compound.
Thermal Stability
- FH, FC, and FNO2 () exhibit melting points >200°C, attributed to crystalline packing. The target compound’s methoxyethyl group may reduce crystallinity, lowering its melting point .
Spectroscopic and Functional Comparisons
Fluorescence Properties
- FH (): Shows selective fluorescence quenching for Fe³⁺ due to its phenyl and cyclohexylamino groups. The target compound’s 4-methoxyphenyl group could shift emission wavelengths and improve selectivity for other metal ions (e.g., Cu²⁺ or Al³⁺) .
- Furan-Substituted Analogs () : Exhibit strong UV absorption (250–300 nm) but weaker fluorescence than phenyl/methoxyphenyl derivatives due to furan’s lower conjugation .
IR and NMR Data
- Target Compound : Expected IR peaks for methoxy (~2850 cm⁻¹), amine (~3300 cm⁻¹), and carbonyl (~1700 cm⁻¹). NMR would show methoxyphenyl aromatic protons (~6.8–7.5 ppm) and methyl singlet (~2.5 ppm).
- 3b () : Lacks methoxy signals but shows furan proton resonances at ~7.2–7.8 ppm .
Biological Activity
The compound 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one , a derivative of furocoumarin, has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characterization, and biological effects, particularly focusing on its antimicrobial and cytotoxic properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available coumarin derivatives. The process often includes the use of reagents like Meldrum’s acid and various arylglyoxals under reflux conditions, yielding the target compound with notable efficiency. For instance, a recent study demonstrated a yield of 74% for a structurally related furocoumarin derivative through optimized reaction conditions involving acetonitrile as a solvent .
Key Reaction Steps:
- Formation of Intermediate : The reaction between coumarin derivatives and arylglyoxals leads to the formation of an intermediate.
- Cyclization : Acid-catalyzed cyclization is employed to finalize the structure.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Activity
The antimicrobial properties of furocoumarin derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound exhibit significant activity against a range of microbial strains. For example, minimum inhibitory concentrations (MICs) were determined against various bacteria and fungi, indicating effective antimicrobial potential .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 32 |
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. The cytotoxicity was evaluated against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). Results indicated that the compound exhibits selective cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| HeLa | 20 |
| MDA-MB-231 | 25 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular division processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Action : The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of furocoumarin derivatives in clinical settings:
- A study reported that a related furocoumarin derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells .
- Another investigation demonstrated that these compounds could serve as lead candidates for developing new antimicrobial agents due to their broad-spectrum activity against resistant strains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A solid-phase approach using malonic acid and phenol derivatives in phosphorous oxychloride with ZnCl₂ as a catalyst (as described for structurally similar chromenones) is a viable starting point . Key parameters include:
- Temperature control (80–100°C) to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients. Optimization may require adjusting molar ratios of reactants (e.g., 1:1.2 for malonic acid:phenol derivatives) and reaction time (12–24 hours).
Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?
- 1H NMR : Focus on aromatic protons (δ 6.7–8.0 ppm) and methoxy groups (δ ~3.8–3.9 ppm). For example, methoxyethylamino substituents may split into multiplets due to coupling with adjacent protons .
- ESI-MS : Look for the molecular ion peak (e.g., m/z ~400–450 [M+H]⁺) and fragmentation patterns (loss of methoxy groups or furochromenone rings). Cross-validate with high-resolution MS for exact mass matching .
Q. What solvents and conditions are suitable for recrystallization?
Ethanol/water or dichloromethane/hexane mixtures are effective for recrystallizing fused chromenones. Slow evaporation at 4°C enhances crystal quality. Monitor solubility using differential scanning calorimetry (DSC) to identify ideal solvent ratios .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions. For example:
Q. How to address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Conflicting signals may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
Q. What experimental designs assess environmental stability and degradation pathways?
Follow frameworks like Project INCHEMBIOL :
- Hydrolytic stability : Expose the compound to pH 3–9 buffers at 37°C for 1–30 days; monitor via LC-MS.
- Photodegradation : Use UV-Vis light (254–365 nm) in environmental chambers; quantify degradation products.
- Biotic transformations : Incubate with soil or microbial cultures; analyze metabolites via GC-MS.
Q. How to evaluate bioactivity while minimizing false positives in assays?
- In vitro screening : Use dose-response curves (1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin).
- Off-target checks : Pair with kinase profiling panels or CYP450 inhibition assays.
- SAR analysis : Modify substituents (e.g., methoxy vs. hydroxy groups) to correlate structure with activity .
Methodological Notes
- Safety : Handle phosphorous oxychloride in fume hoods with PPE; neutralize waste with 10% NaHCO₃ .
- Data Reproducibility : Report reaction yields as mean ± SD (n ≥ 3) and include raw spectral data in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
